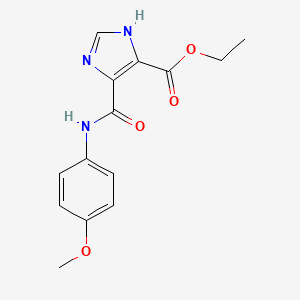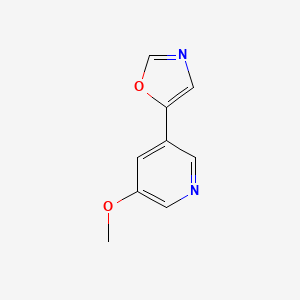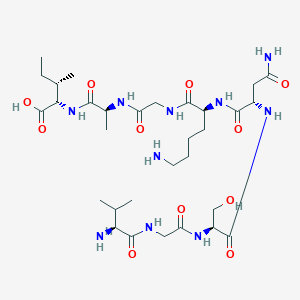![molecular formula C9H14O3 B14244550 2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one CAS No. 497824-71-2](/img/structure/B14244550.png)
2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Hydroxyethoxy)methyl]cyclohex-2-en-1-one is an organic compound with a molecular formula of C9H14O3 It is a derivative of cyclohexenone, characterized by the presence of a hydroxyethoxy group attached to the cyclohexenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethoxy)methyl]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexenone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under controlled conditions .
Industrial Production Methods
On an industrial scale, the production of this compound typically involves the catalytic oxidation of cyclohexene followed by the addition of ethylene glycol. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Hydroxyethoxy)methyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives of cyclohexenone, such as ketones, alcohols, and substituted cyclohexenones .
Aplicaciones Científicas De Investigación
2-[(2-Hydroxyethoxy)methyl]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2-Hydroxyethoxy)methyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various adducts, which may exhibit different biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-cyclohexen-1-one
- 2-Cyclohexen-1-one
- 2-(Hydroxymethyl)cyclohex-2-en-1-one
Uniqueness
2-[(2-Hydroxyethoxy)methyl]cyclohex-2-en-1-one is unique due to the presence of the hydroxyethoxy group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility and reactivity, making it suitable for various applications that similar compounds may not be able to achieve .
Propiedades
Número CAS |
497824-71-2 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2-(2-hydroxyethoxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O3/c10-5-6-12-7-8-3-1-2-4-9(8)11/h3,10H,1-2,4-7H2 |
Clave InChI |
KMUWKZMOBFHSEW-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C(=O)C1)COCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)

![9,10-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14244490.png)



![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)

![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)


![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)


